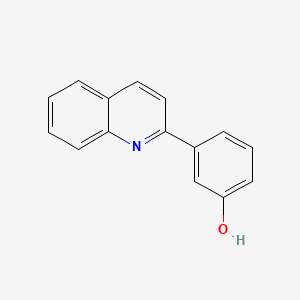

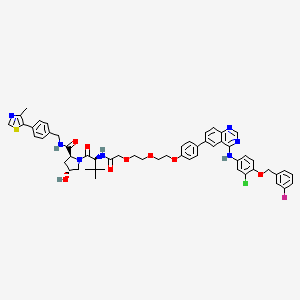

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone, is related to a class of compounds that have been investigated for their potential therapeutic effects. These compounds are structurally related to piperazines and have been studied for their affinity to the dopamine transporter (DAT), which is a target for cocaine-abuse therapeutic agents . The presence of fluorophenyl and hydroxypropoxy groups in the compound suggests that it may have specific interactions with biological targets such as DAT.

Synthesis Analysis

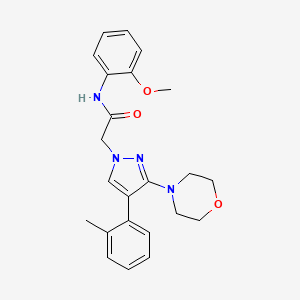

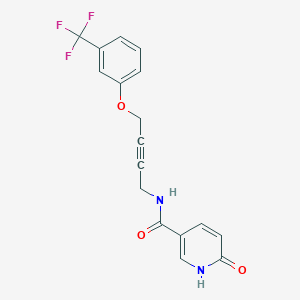

The synthesis of related compounds has been explored in several studies. For instance, a series of compounds related to 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine were designed and synthesized. These compounds were evaluated for their ability to bind to DAT and inhibit dopamine uptake . Another study focused on the electrochemical synthesis of arylthiobenzazoles, which involved the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles . Additionally, chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines were synthesized, and their binding affinity for DAT was investigated, with the S configuration analogues showing more selectivity for DAT over the serotonin transporter (SERT) .

Molecular Structure Analysis

The molecular structure of compounds in this class plays a crucial role in their biological activity. The presence of substituents such as hydroxy and methoxy groups can significantly affect the potency and selectivity of these compounds for DAT . The stereochemistry of the hydroxyl group, as seen in the chiral piperazines, also influences the binding affinity to DAT, with the S configuration being more selective . The biphenyl moiety linked with aryl piperazine has been associated with antipsychotic activity, and the design of these compounds has been supported by computational studies, including docking studies with the human dopamine D2 receptor .

Chemical Reactions Analysis

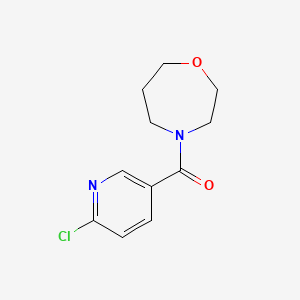

The chemical reactions involved in the synthesis of these compounds often include electrochemical oxidation, which can lead to the formation of p-quinone imine intermediates that participate in Michael addition reactions with nucleophiles . The introduction of oxygen-containing functionalities to the propyl side chain can result in ketones and benzylic alcohols, which have varying affinities for DAT .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are important for their pharmacological evaluation. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of new antiallergenic agents related to this class of compounds, which include 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone and its active acidic metabolite in plasma . These methods are crucial for quantitating the compounds in bioavailability studies and understanding their pharmacokinetics.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis Techniques : The study by Mermer et al. (2018) explores the synthesis of 1,2,4-Triazole derivatives, incorporating piperazine nuclei through conventional, microwave, and ultrasound-mediated techniques. These derivatives exhibit antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The research highlights the use of green chemistry techniques in the synthesis process, indicating a potential application in developing antifungal analogs (Mermer et al., 2018).

Pharmacological Evaluation : Bhosale et al. (2014) discuss the design and synthesis of biphenyl moiety linked with aryl piperazine, evaluating their antipsychotic activity through pharmacological and computational studies. The study signifies the potential of these compounds in antipsychotic drug development (Bhosale et al., 2014).

Electrochemical Synthesis : Nematollahi and Amani (2011) developed a facile and environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. This method showcases an innovative approach to synthesizing structurally related compounds in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Computational and Vibrational Studies

- Biochemical Properties and Vibrational Assignments : Onawole et al. (2017) conducted a computational assessment of a synthesized arylpiperazine-based drug, focusing on its biochemical properties and vibrational assignments. The study provides insights into the drug's potential molecular docking mechanism with the human GABA receptor, indicating its pharmacological applications (Onawole et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O4/c1-16(26)17-3-8-21(22(13-17)28-2)29-15-20(27)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13,20,27H,9-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKGCKSVZDJKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol](/img/structure/B2505236.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)